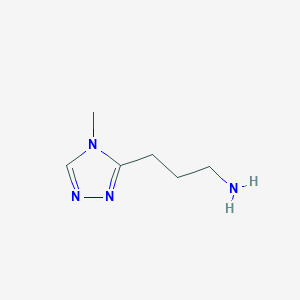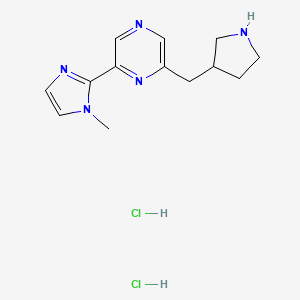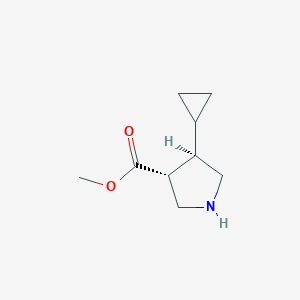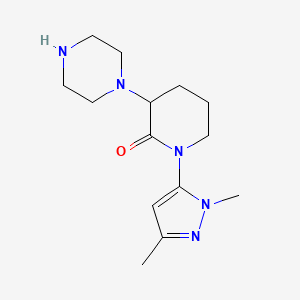![molecular formula C8H16N2 B12314730 (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,7aR)-5-metil-octahidro-1H-pirrolo[3,4-c]piridina es un compuesto heterocíclico bicíclico. Es un derivado de la piridina, que es un anillo de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3aS,7aR)-5-metil-octahidro-1H-pirrolo[3,4-c]piridina típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra el uso de derivados de piridina y agentes de ciclización. Por ejemplo, la reacción de 3-yodopiridin-4-amina con carbamato de terc-butilo puede conducir a la formación del compuesto deseado a través de una serie de pasos intermedios .
Métodos de producción industrial
La producción industrial de (3aS,7aR)-5-metil-octahidro-1H-pirrolo[3,4-c]piridina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de sistemas automatizados para el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
(3aS,7aR)-5-metil-octahidro-1H-pirrolo[3,4-c]piridina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar N-óxidos utilizando agentes oxidantes como los perácidos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas, a menudo utilizando técnicas de hidrogenación.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de (3aS,7aR)-5-metil-octahidro-1H-pirrolo[3,4-c]piridina incluyen agentes oxidantes (por ejemplo, perácidos), agentes reductores (por ejemplo, gas hidrógeno con un catalizador) y agentes alquilantes (por ejemplo, haluros de alquilo). Las condiciones de reacción generalmente implican temperaturas y presiones controladas para garantizar las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden producir varios derivados alquilados.
Aplicaciones Científicas De Investigación
(3aS,7aR)-5-metil-octahidro-1H-pirrolo[3,4-c]piridina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de (3aS,7aR)-5-metil-octahidro-1H-pirrolo[3,4-c]piridina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad . La estructura del compuesto le permite interactuar con diversas moléculas biológicas, influyendo en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-b]piridinas: Estos compuestos comparten una estructura bicíclica similar y son conocidos por sus actividades biológicas.
Pirrolo[3,2-c]piridinas: Otra clase de compuestos con una estructura central similar, utilizados en la química medicinal.
Hexahidrofuro[2,3-c]piridinas: Estos compuestos tienen una estructura relacionada y se utilizan en diversas aplicaciones químicas.
Unicidad
(3aS,7aR)-5-metil-octahidro-1H-pirrolo[3,4-c]piridina es única debido a su estereoquímica específica y la presencia de un grupo metilo en la posición 5. Esta característica estructural puede influir en su reactividad e interacciones con los objetivos biológicos, lo que la distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
(3aS,7aR)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
Clave InChI |
BNLKJYVQFIOOTE-YUMQZZPRSA-N |
SMILES isomérico |
CN1CC[C@H]2CNC[C@H]2C1 |
SMILES canónico |
CN1CCC2CNCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)






![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)

